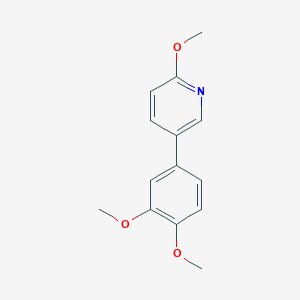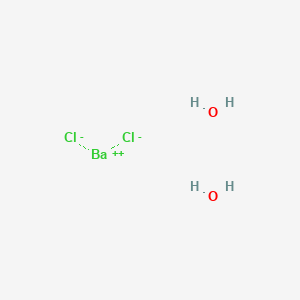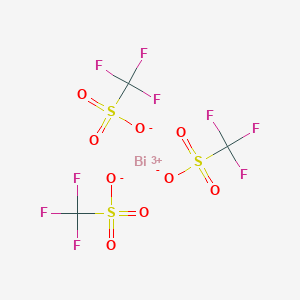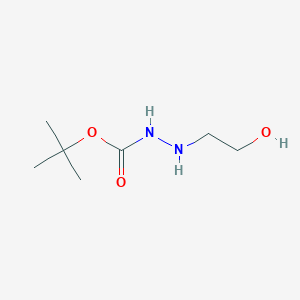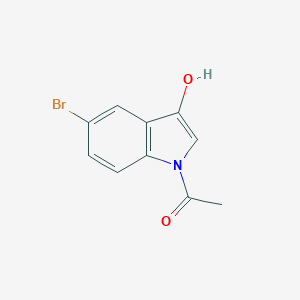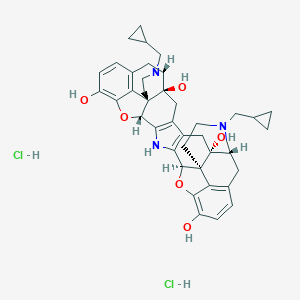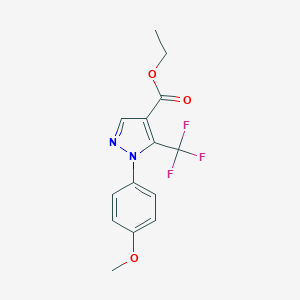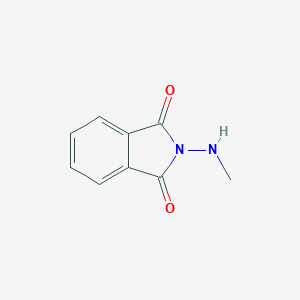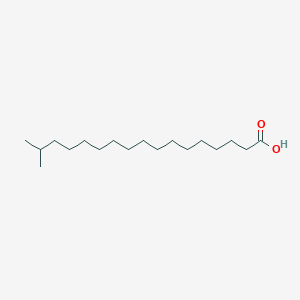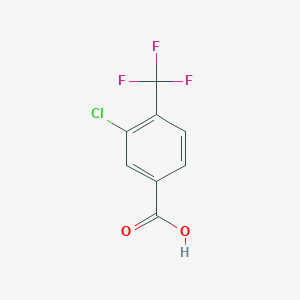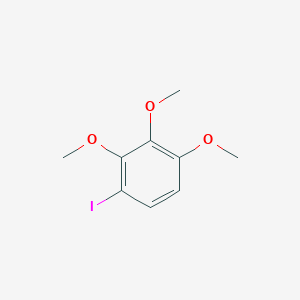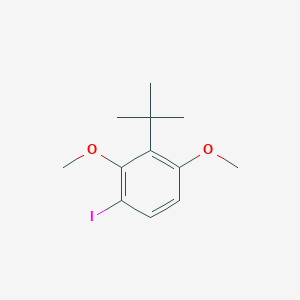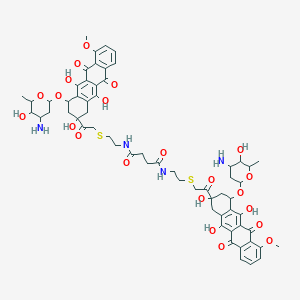
Bis(14-thiadaunomycin)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(14-thiadaunomycin) is a chemical compound that belongs to the class of anthracycline antibiotics. It is a derivative of the natural compound daunomycin, which was first isolated from Streptomyces peucetius var. caesius in 1965. Bis(14-thiadaunomycin) has attracted significant attention from the scientific community due to its potential applications in cancer treatment.
Mecanismo De Acción
Bis(14-thiadaunomycin) exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication. The compound binds to the DNA-topoisomerase II complex, which prevents the enzyme from completing its function of unwinding the DNA double helix. This leads to the accumulation of DNA breaks and the activation of DNA damage response pathways, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
Bis(14-thiadaunomycin) has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, the compound has been found to have anti-inflammatory and immunomodulatory effects. It has also been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(14-thiadaunomycin) has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying DNA replication and cell death pathways. However, the compound also has some limitations. It is highly toxic and can pose a risk to researchers handling it. Additionally, its use in animal studies is limited due to its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on bis(14-thiadaunomycin). One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, the use of bis(14-thiadaunomycin) in combination with other anticancer drugs is an area of ongoing research.
Métodos De Síntesis
The synthesis of bis(14-thiadaunomycin) involves the modification of the daunomycin molecule by introducing a sulfur atom into its structure. The process is accomplished through a series of chemical reactions, including oxidation and reduction steps. The final product is a yellow-orange powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Bis(14-thiadaunomycin) has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound works by intercalating into the DNA of cancer cells, which disrupts DNA replication and leads to cell death. Bis(14-thiadaunomycin) has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Propiedades
Número CAS |
116978-91-7 |
|---|---|
Nombre del producto |
Bis(14-thiadaunomycin) |
Fórmula molecular |
C62H70N4O22S2 |
Peso molecular |
1287.4 g/mol |
Nombre IUPAC |
N,N'-bis[2-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl]sulfanylethyl]butanediamide |
InChI |
InChI=1S/C62H70N4O22S2/c1-25-51(71)31(63)17-41(85-25)87-35-21-61(81,19-29-45(35)59(79)49-47(55(29)75)53(73)27-7-5-9-33(83-3)43(27)57(49)77)37(67)23-89-15-13-65-39(69)11-12-40(70)66-14-16-90-24-38(68)62(82)20-30-46(36(22-62)88-42-18-32(64)52(72)26(2)86-42)60(80)50-48(56(30)76)54(74)28-8-6-10-34(84-4)44(28)58(50)78/h5-10,25-26,31-32,35-36,41-42,51-52,71-72,75-76,79-82H,11-24,63-64H2,1-4H3,(H,65,69)(H,66,70) |
Clave InChI |
QRRWKTLCKQSSAZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSCCNC(=O)CCC(=O)NCCSCC(=O)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9OC)O)OC1CC(C(C(O1)C)O)N)O)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSCCNC(=O)CCC(=O)NCCSCC(=O)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9OC)O)OC1CC(C(C(O1)C)O)N)O)O)N)O |
Sinónimos |
bis(14-thiadaunomycin) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



